1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a molecular formula of C16H20N6O . This compound belongs to the pyrrolo[2,3-b]quinoxaline family, which is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the reaction of halogen-containing quinoxaline derivatives with palladium catalysts . The process can be summarized as follows:
Starting Materials: Halogen-containing quinoxaline derivatives and aromatic amines.
Catalysts: Palladium catalysts are commonly used.
Reaction Conditions: The concentration of reactants and solvents plays a crucial role.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, particularly hydroxyl radicals . This compound can also interact with cellular components, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- **Ethyl 1,2-diphenyl-1
Properties
IUPAC Name |
1,2-diamino-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-2-3-6-9-19-16(23)12-13-15(22(18)14(12)17)21-11-8-5-4-7-10(11)20-13/h4-5,7-8H,2-3,6,9,17-18H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSGLCUTIGQIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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